-(Diphenylphosphino)benzenesulfonic acid is valuable in scientific research due to its ability to act as a ligand precursor. Ligands are molecules that bind to central metal atoms in coordination complexes. By varying the ligand structure, scientists can fine-tune the properties of these complexes, making them effective catalysts for various organic transformations.
In the case of 2-(Diphenylphosphino)benzenesulfonic acid, the diphenylphosphino group acts as the binding site to the metal center, while the benzenesulfonic acid group provides water solubility and potential for further functionalization []. This combination allows for the preparation of a wide range of transition metal complexes with tailored catalytic activity.
Transition metal complexes derived from 2-(Diphenylphosphino)benzenesulfonic acid have been employed as catalysts in numerous organic reactions. Some notable examples include:
2-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound characterized by the presence of a diphenylphosphino group attached to a benzenesulfonic acid moiety. Its molecular formula is C₁₈H₁₅O₃PS, with a molecular weight of approximately 342.35 g/mol. This compound is notable for its role as a ligand in coordination chemistry, particularly in forming complexes with transition metals, which can enhance catalytic activity in various
The chemical behavior of 2-(Diphenylphosphino)benzenesulfonic acid is largely influenced by its functional groups. It can participate in several types of reactions:
Research indicates that 2-(Diphenylphosphino)benzenesulfonic acid exhibits potential biological activity, particularly in the context of medicinal chemistry. Its metal complexes have shown promise in:
The synthesis of 2-(Diphenylphosphino)benzenesulfonic acid typically involves:
textDiphenylphosphine + Benzenesulfonyl Chloride → 2-(Diphenylphosphino)benzenesulfonic acid
2-(Diphenylphosphino)benzenesulfonic acid finds applications in various fields:
Interaction studies involving 2-(Diphenylphosphino)benzenesulfonic acid primarily focus on its coordination with transition metals. These studies reveal:
Several compounds share structural similarities with 2-(Diphenylphosphino)benzenesulfonic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Diphenylphosphino)benzoic acid | C₁₉H₁₅O₂P | Lacks sulfonic acid group; used similarly as a ligand. |
Diphenylphosphine | C₁₈H₁₅P | Simpler structure; serves as a precursor for phosphine ligands. |
Benzene sulfonic acid | C₆H₆O₃S | Contains sulfonic acid but lacks phosphorus functionality. |
The uniqueness of 2-(Diphenylphosphino)benzenesulfonic acid lies in its dual functionality as both a strong ligand and an acidic moiety, allowing it to stabilize metal ions while also participating in proton transfer reactions. This versatility makes it particularly valuable in catalysis and materials science compared to similar compounds that may lack one of these functionalities.
The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, benefits from ligands that modulate the catalytic cycle’s oxidative addition and reductive elimination steps. 2-(Diphenylphosphino)benzenesulfonic acid accelerates the oxidative addition of aryl bromides to palladium(0) centers due to the sulfonic acid group’s electron-withdrawing effect, which increases the electrophilicity of the palladium intermediate. Kinetic studies using in situ X-ray absorption spectroscopy reveal that the sulfonate anion stabilizes the palladium(II) intermediate through electrostatic interactions, lowering the activation energy for the migratory insertion step. This ligand also suppresses β-hydride elimination, favoring the formation of linear alkenes over branched isomers in styrene coupling reactions.
Table 1. Comparison of Selectivity in Heck Reactions with Different Ligands
Ligand | Linear: Branched Ratio | Yield (%) |
---|---|---|
Triphenylphosphine | 2.1:1 | 68 |
2-(Diphenylphosphino)benzoic acid | 4.3:1 | 82 |
2-(Diphenylphosphino)benzenesulfonic acid | 6.7:1 | 91 |
The sulfonic acid group’s strong electron-withdrawing character alters the palladium center’s electronic density, as evidenced by cyclic voltammetry studies showing a 150 mV anodic shift in the Pd(II)/Pd(0) redox potential compared to non-sulfonated analogs. This electronic perturbation increases the rate of aryl halide activation, particularly for challenging substrates like chlorobenzene, which exhibit a 40% higher conversion rate in the presence of 2-(diphenylphosphino)benzenesulfonic acid. The ligand’s acidity (pKa ≈ 1.5) also facilitates base-free Heck reactions in aqueous media, where the sulfonate group acts as an internal proton shuttle during deprotonation of the palladium-alkene intermediate.
In rhodium-catalyzed hydroformylation of higher olefins (C6–C12), 2-(Diphenylphosphino)benzenesulfonic acid enables efficient phase separation in aqueous-organic biphasic systems. The sulfonate group enhances the ligand’s hydrophilicity, achieving partition coefficients (log P) of −1.2 in water/toluene mixtures, compared to −0.3 for analogous phosphine ligands. This property minimizes rhodium leaching, with inductively coupled plasma mass spectrometry (ICP-MS) analysis showing <0.1 ppm metal loss after 10 reaction cycles. The ligand’s bulky diphenylphosphine moiety concurrently improves regioselectivity for linear aldehydes (n:i ratio = 8.5:1 in 1-octene hydroformylation).
The rhodium complex of 2-(Diphenylphosphino)benzenesulfonic acid demonstrates exceptional thermal stability, maintaining 95% activity after 72 hours at 120°C in continuous flow reactors. X-ray photoelectron spectroscopy (XPS) confirms the preservation of the Rh–P coordination bond under these conditions, with no detectable oxidation of the phosphine moiety. Catalyst recycling is facilitated by the ligand’s pH-dependent solubility: protonation of the sulfonic acid group at pH < 2 induces precipitation, enabling quantitative recovery via centrifugation.
2-(Diphenylphosphino)benzenesulfonic acid serves as a chiral inducer in gold cluster synthesis when combined with thiolate capping ligands. Mixed-ligand Au25 clusters (Au25[SC6H5]18[L]2, where L = 2-(Diphenylphosphino)benzenesulfonic acid) exhibit enhanced water solubility (≥50 mg/mL) and circular dichroism (CD) activity at 450 nm. The sulfonate groups create a hydrophilic surface domain, while the phosphine moieties direct the cluster’s chiral arrangement through steric interactions with the gold core.
Density functional theory (DFT) calculations (B3LYP/Def2-TZVP) reveal that the ligand’s sulfonic acid group induces a 12° twist in the gold cluster’s icosahedral geometry, breaking centrosymmetry and generating a strong chiral response. Time-dependent DFT simulations reproduce the experimental CD spectrum with a mean absolute error of 0.8 mdeg, validating the model. The HOMO-LUMO gap narrows from 1.8 eV to 1.5 eV upon ligand incorporation, explaining the red shift in UV-Vis absorption observed experimentally.
Table 2. Computational and Experimental Chiroptical Properties of Au25 Clusters
Property | Calculated Value | Experimental Value |
---|---|---|
CD Peak (nm) | 447 | 450 |
HOMO-LUMO Gap (eV) | 1.5 | 1.52 |
Optical Rotation (°) | +235 | +228 |
The coordination chemistry of 2-(diphenylphosphino)benzenesulfonic acid is characterized by its adaptability to diverse metal centers, with distinct binding modes observed for palladium, rhodium, and gold.
Rhodium complexes derived from this ligand exhibit exceptional catalytic activity in hydrogenation and oligomerization reactions. For example, porous polymeric materials functionalized with rhodium(I) diphenylphosphine complexes demonstrate high efficiency in styrene hydrogenation, achieving turnover frequencies of up to 1,200 h⁻¹ under mild conditions [3]. X-ray photoelectron spectroscopy (XPS) analysis reveals rhodium loading levels of 0.67–0.95 wt%, with Rh 3d₅/₂ binding energies confirming the +1 oxidation state [3].
Gold(I) complexes adopt trigonal planar geometries stabilized by intramolecular hydrogen bonding between the sulfonic acid group and adjacent aromatic rings. Single-crystal X-ray diffraction studies show Au–P bond lengths of 2.28–2.31 Å, with the sulfonate group participating in non-covalent interactions that enhance structural rigidity [7].
Palladium coordination, while less extensively studied, is inferred to follow similar trends, with the sulfonic acid moiety enabling aqueous-phase catalysis. Comparative bond parameter analyses reveal:
Metal | Oxidation State | M–P Bond Length (Å) | Coordination Number |
---|---|---|---|
Rh | +1 | 2.35–2.40 | 4 |
Au | +1 | 2.28–2.31 | 3 |
Pd | +2 | 2.30–2.35 (estimated) | 4 |
Table 1: Structural parameters of transition metal complexes [3] [7].
Advanced spectroscopic techniques provide critical insights into ligand coordination behavior:
The electronic properties of 2-(diphenylphosphino)benzenesulfonic acid can be systematically tuned to optimize catalytic performance through strategic modifications.
The ligand’s π-acceptor strength is enhanced by:
These effects are quantified through cyclic voltammetry, showing a 150–200 mV positive shift in metal-centered redox potentials compared to non-sulfonated analogs [6].
Balancing steric bulk and electronic effects is critical for catalytic efficiency:
Optimal catalyst performance is achieved when the electronic parameter (Tolman electronic parameter, TEP = 2,065 cm⁻¹) balances with a %VBur of 35–40%, as demonstrated in rhodium-catalyzed hydrogenation systems [3] [6].
Irritant